7,7-Difluorospiro[3.5]nonan-2-ol 7,7-Difluorospiro[3.5]nonan-2-ol
Brand Name: Vulcanchem
CAS No.: 2503208-08-8
VCID: VC4675923
InChI: InChI=1S/C9H14F2O/c10-9(11)3-1-8(2-4-9)5-7(12)6-8/h7,12H,1-6H2
SMILES: C1CC(CCC12CC(C2)O)(F)F
Molecular Formula: C9H14F2O
Molecular Weight: 176.207

7,7-Difluorospiro[3.5]nonan-2-ol

CAS No.: 2503208-08-8

Cat. No.: VC4675923

Molecular Formula: C9H14F2O

Molecular Weight: 176.207

* For research use only. Not for human or veterinary use.

7,7-Difluorospiro[3.5]nonan-2-ol - 2503208-08-8

Specification

CAS No. 2503208-08-8
Molecular Formula C9H14F2O
Molecular Weight 176.207
IUPAC Name 7,7-difluorospiro[3.5]nonan-2-ol
Standard InChI InChI=1S/C9H14F2O/c10-9(11)3-1-8(2-4-9)5-7(12)6-8/h7,12H,1-6H2
Standard InChI Key NOKRTBFDDLZUAH-UHFFFAOYSA-N
SMILES C1CC(CCC12CC(C2)O)(F)F

Introduction

Synthetic Routes

The synthesis of 7,7-Difluorospiro[3.5]nonan-2-ol typically involves:

  • Starting Material: Spiro[3.5]nonan-2-one as the precursor.

  • Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under inert atmospheric conditions to prevent side reactions.

  • Hydroxylation: Hydroxylation at the 2nd position to yield the final product.

Industrial Production

Large-scale production employs advanced fluorination techniques using continuous flow reactors to ensure high yields and purity while minimizing environmental impact.

Reaction Types

  • Oxidation: The hydroxyl group can be oxidized to form ketones (e.g., 7,7-Difluorospiro[3.5]nonan-2-one).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) can modify the hydroxyl group to produce alcohol derivatives.

  • Substitution: The fluorine atoms can undergo nucleophilic substitution under specific conditions.

Common Reagents

  • Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing agents: Lithium aluminum hydride (LiAlH4), NaBH4.

  • Substitution reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • Its fluorinated structure is valuable in designing compounds with enhanced stability and reactivity.

Biology and Medicine

  • Investigated for potential biological activity due to its ability to interact with biomolecules.

  • Explored as a pharmacophore in drug development for its unique structural features.

Industry

  • Utilized in material science for developing advanced materials with high thermal stability and resistance to degradation.

Mechanism of Action

The presence of fluorine atoms significantly influences the compound's interaction with biological targets by enhancing binding affinity through hydrogen bonding or hydrophobic interactions. This makes it a candidate for studying enzyme inhibition or receptor modulation.

Comparison with Analogous Compounds

CompoundKey Differences
7,7-Difluorospiro[3.5]nonan-2-oneLacks hydroxyl group; less reactive in nucleophilic reactions
(7,7-Difluorospiro[3.5]nonan-2-yl)methanolContains an additional methanol group; different solubility properties

The hydroxyl group in 7,7-Difluorospiro[3.5]nonan-2-ol enhances its versatility compared to its analogs.

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